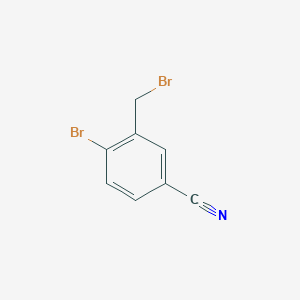

4-Bromo-3-(bromomethyl)benzonitrile

Beschreibung

Strategies for Introducing Bromine Atoms onto the Benzonitrile (B105546) Core

The initial step in synthesizing the target compound involves the introduction of a bromine atom at the C-4 position of the 3-methylbenzonitrile (B1361078) ring to form 4-bromo-3-methylbenzonitrile (B1271910). This requires careful consideration of the directing effects of the substituents already present on the aromatic ring.

Electrophilic aromatic substitution is the most common method for introducing a bromine atom onto an aromatic ring. nih.govpressbooks.pub In the case of 3-methylbenzonitrile, the molecule has two directing groups: the methyl group (-CH₃) and the cyano group (-CN). The methyl group is an activating, ortho-, para-director, while the cyano group is a deactivating, meta-director. vaia.com The positions ortho to the methyl group are C-2 and C-4, and the para position is C-6. The positions meta to the cyano group are C-2 and C-5. The activating effect of the methyl group preferentially directs the incoming electrophile (Br⁺) to the C-4 position, which is one of the positions ortho to it and is sterically less hindered than the C-2 position.

The reaction is typically carried out using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). pressbooks.publumenlearning.com The catalyst polarizes the Br-Br bond, generating a potent electrophile that can attack the electron-rich benzene (B151609) ring. pressbooks.pub The reaction proceeds via a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. pressbooks.publumenlearning.com The subsequent loss of a proton restores the aromaticity of the ring, yielding the brominated product. lumenlearning.com While aromatic rings are generally less reactive than alkenes towards electrophiles, the use of a catalyst like FeBr₃ is essential to facilitate the reaction with benzene and its derivatives. pressbooks.pub

Highly deactivated aromatic compounds can be effectively monobrominated using N-bromosuccinimide (NBS) in concentrated sulfuric acid under mild conditions, offering a practical route to such bromo compounds. organic-chemistry.org

Achieving high regioselectivity is crucial in multi-step synthesis. While the inherent directing effects of the substituents on 3-methylbenzonitrile favor the desired 4-bromo isomer, various techniques can be employed to enhance this selectivity. The use of specific catalysts and reaction conditions can influence the positional outcome of the bromination. For instance, zeolites have been shown to induce high para-selectivity in the electrophilic bromination of substrates like toluene. nih.gov

Furthermore, directed metalation strategies, though more complex, can offer precise control over regioselectivity. However, for a substrate like 3-methylbenzonitrile, the electronic and steric factors are generally sufficient to provide the desired 4-bromo-3-methylbenzonitrile as the major product from electrophilic aromatic bromination without the need for more elaborate directing group strategies. In other systems, such as pyridines, directing groups have been successfully used to achieve meta-bromination electrochemically. researchgate.net

Synthesis of Benzylic Bromide Functionality

Once 4-bromo-3-methylbenzonitrile is obtained, the next critical step is the bromination of the methyl group at the C-3 position to form the benzylic bromide. This transformation introduces the second bromine atom into the molecule, yielding the final product.

The most common and efficient method for benzylic bromination is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. masterorganicchemistry.commasterorganicchemistry.com This reaction is highly selective for the benzylic position due to the resonance stability of the resulting benzylic radical intermediate. masterorganicchemistry.comyoutube.com

The reaction is typically carried out by refluxing a solution of the substrate (4-bromo-3-methylbenzonitrile) and NBS in a nonpolar solvent, most traditionally carbon tetrachloride (CCl₄), although its use has declined due to toxicity. masterorganicchemistry.commissouri.edu A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is added, or the reaction is initiated by light. youtube.commissouri.edu NBS provides a low, constant concentration of molecular bromine (Br₂), which minimizes competitive electrophilic addition to any double bonds if present. masterorganicchemistry.com The reaction proceeds through a radical chain mechanism involving initiation, propagation, and termination steps. masterorganicchemistry.commasterorganicchemistry.com

Table 1: Conditions for Benzylic Bromination using NBS

| Substrate | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 4-Methylbenzonitrile | NBS, AIBN | CCl₄ | Reflux, 8 h | 90% | rsc.org |

| Toluene derivatives | NBS, Radical Initiator | CCl₄ (anhydrous) | Reflux | N/A | missouri.edu |

This table presents examples of NBS-mediated benzylic bromination on related substrates to illustrate typical reaction conditions.

While NBS is the most prevalent reagent, other methods for benzylic bromination exist. These alternatives can be advantageous in terms of environmental impact or overcoming specific substrate sensitivities.

Two-Phase Electrolysis : An electrochemical method involving the electrolysis of a two-phase system can generate bromine in situ for the selective side-chain bromination of toluenes. This method is reported to be efficient, low-cost, and produces high yields with few secondary products. cecri.res.in

Sodium Bromide and Hydrogen Peroxide : A system using sodium bromide (NaBr) and aqueous hydrogen peroxide (H₂O₂) under visible light offers a convenient and high-yield method for the benzylic bromination of toluenes. researchgate.net Hydrogen peroxide is an environmentally friendly oxidant as its byproduct is water. researchgate.net

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) : In the presence of a catalyst like ZrCl₄, DBDMH can be used as a brominating agent. This combination can prevent the competing bromination of the aromatic ring that is sometimes observed. scientificupdate.com

Multi-Step Synthesis Pathways Leading to 4-Bromo-3-(bromomethyl)benzonitrile

The most logical and commonly employed pathway is as follows:

Step 1: Electrophilic Aromatic Bromination. 3-Methylbenzonitrile is treated with bromine (Br₂) and a Lewis acid catalyst (e.g., FeBr₃) to selectively install a bromine atom at the C-4 position, yielding 4-bromo-3-methylbenzonitrile.

Step 2: Radical Benzylic Bromination. The resulting 4-bromo-3-methylbenzonitrile is then subjected to a Wohl-Ziegler reaction using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in a suitable solvent to brominate the benzylic methyl group. This step affords the final product, this compound.

This synthetic sequence ensures the correct placement of both bromine atoms, first on the aromatic ring guided by the existing substituents, and second on the benzylic carbon via a selective radical process.

Table 2: List of Compounds

| Compound Name | IUPAC Name | Molecular Formula | CAS Number |

|---|---|---|---|

| This compound | This compound | C₈H₅Br₂N | 190197-86-5 achemblock.comnih.gov |

| 3-Methylbenzonitrile | 3-Methylbenzonitrile | C₈H₇N | 620-22-4 |

| 4-Bromo-3-methylbenzonitrile | 4-Bromo-3-methylbenzonitrile | C₈H₆BrN | 41963-20-6 chemicalbook.com |

| N-Bromosuccinimide (NBS) | 1-Bromo-2,5-pyrrolidinedione | C₄H₄BrNO₂ | 128-08-5 |

| Iron(III) Bromide | Iron(III) bromide | FeBr₃ | 10031-26-2 |

| Azobisisobutyronitrile (AIBN) | 2,2'-Azobis(2-methylpropionitrile) | C₈H₁₂N₄ | 78-67-1 |

| 4-(Bromomethyl)benzonitrile | 4-(Bromomethyl)benzonitrile | C₈H₆BrN | 17201-43-3 sigmaaldrich.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-3-(bromomethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2N/c9-4-7-3-6(5-11)1-2-8(7)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEXYSQSKOJJWLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10466996 | |

| Record name | 4-bromo-3-(bromomethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190197-86-5 | |

| Record name | 4-bromo-3-(bromomethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 3 Bromomethyl Benzonitrile and Its Precursors

Multi-Step Synthesis Pathways Leading to 4-Bromo-3-(bromomethyl)benzonitrile.

Sequential Halogenation and Alkylation Strategies

The creation of this compound often involves a multi-step process starting from simpler, commercially available precursors. A common strategy involves the sequential introduction of the bromine atom, the nitrile group, and the bromomethyl group onto a benzene (B151609) ring. The order of these introductions is critical and is dictated by the directing effects of the substituents. youtube.com

One plausible synthetic route begins with 4-bromo-3-methylbenzonitrile (B1271910). The bromomethyl group can then be introduced via a radical substitution reaction. For instance, the reaction of 4-bromo-3-methylbenzonitrile with N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) can yield this compound.

Another approach could start from 4-methylbenzonitrile. rsc.org The first step would be the bromination of the aromatic ring to introduce the bromo substituent. This electrophilic aromatic substitution would yield a mixture of isomers, from which the desired 4-bromo-3-methylbenzonitrile would need to be separated. Following this, the methyl group can be halogenated to a bromomethyl group using conditions similar to those described above.

A different synthetic pathway could involve the conversion of a precursor like 4-bromo-3-formylbenzonitrile. chemicalbook.com The formyl group can be reduced to a hydroxymethyl group using a reducing agent such as sodium borohydride. chemicalbook.com This intermediate, 4-bromo-3-(hydroxymethyl)benzonitrile, can then be converted to the final product by treating it with a brominating agent like phosphorus tribromide.

Retrosynthetic Analysis for Complex Polysubstituted Benzenes

Retrosynthetic analysis is a powerful tool for devising synthetic routes for complex molecules like this compound. libretexts.orgpressbooks.pub This process involves mentally deconstructing the target molecule into simpler, readily available starting materials. pressbooks.pub

Target Molecule: this compound

Disconnection 1: C-Br bond of the bromomethyl group. This leads to the precursor 4-bromo-3-methylbenzonitrile. This transformation is a forward reaction of radical bromination of the methyl group.

Disconnection 2: C-Br bond on the aromatic ring. This suggests 3-(bromomethyl)benzonitrile (B105621) as a precursor. However, direct bromination of this compound might not be regioselective. A more logical precursor is 3-methylbenzonitrile (B1361078). Bromination of 3-methylbenzonitrile would likely lead to a mixture of isomers, making this a less efficient route.

Disconnection 3: C-CN bond. This points to 1,2-dibromo-4-(bromomethyl)benzene (B1611598) as a potential precursor. The nitrile group could be introduced via a nucleophilic substitution reaction, for example, using copper(I) cyanide.

Based on this analysis, a plausible synthetic plan would be:

Start with 3-methylbenzonitrile.

Bromination: Introduce a bromine atom onto the aromatic ring. This step would require careful control of reaction conditions to favor the formation of the desired 4-bromo-3-methylbenzonitrile isomer.

Radical Bromination: Convert the methyl group to a bromomethyl group using NBS and a radical initiator.

This retrosynthetic approach highlights the importance of considering the directing effects of substituents and the potential for isomer formation at each step. libretexts.org

Purification and Isolation Techniques for Synthetic Intermediates

The purification of intermediates is a critical step in multi-step syntheses to ensure the purity of the final product. reachemchemicals.com

Recrystallization and Chromatographic Methods

Recrystallization is a widely used technique for purifying solid organic compounds. simsonpharma.comillinois.edu The principle behind recrystallization is the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. byjus.commt.com The impure solid is dissolved in a minimum amount of a hot solvent in which the compound has high solubility and the impurities have low solubility. simsonpharma.commt.com Upon cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. The choice of solvent is crucial for successful recrystallization.

Chromatography is another powerful purification technique that separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. byjus.comquora.com For the purification of synthetic intermediates like substituted benzonitriles, column chromatography is often employed. quora.com In this method, a solution of the crude product is passed through a column packed with a solid adsorbent (the stationary phase), such as silica (B1680970) gel or alumina. A solvent or a mixture of solvents (the mobile phase) is then passed through the column to elute the components at different rates, leading to their separation.

The choice between recrystallization and chromatography depends on the physical properties of the compound and the nature of the impurities. Recrystallization is often preferred for crystalline solids when a suitable solvent can be found, as it can yield highly pure material. illinois.edu Chromatography is more versatile and can be used to separate a wider range of compounds, including oils and non-crystalline solids. quora.com

Assessment of Reaction Yields and Purity

The success of a synthetic reaction is evaluated by its yield and the purity of the obtained product. libretexts.org

Reaction Yield is the amount of product obtained in a reaction. quora.com It is typically expressed as a percentage of the theoretical yield, which is the maximum amount of product that can be formed from the given amount of limiting reactant. quora.comresearchgate.net

Theoretical Yield: Calculated based on the stoichiometry of the balanced chemical equation.

Actual Yield: The measured amount of the isolated and purified product. libretexts.org

Percent Yield: (Actual Yield / Theoretical Yield) x 100. quora.com

Accurate calculation of the percent yield requires careful measurement of the mass of the pure product after all purification steps. youtube.com

Purity Assessment of the synthesized compounds is essential to confirm their identity and to ensure that they are free from significant impurities. reachemchemicals.com Several analytical techniques are used for this purpose:

Melting Point: A pure crystalline solid has a sharp and characteristic melting point range. Impurities tend to broaden and depress the melting point.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure and connectivity of atoms in a molecule. The presence of unexpected signals can indicate impurities.

Infrared (IR) Spectroscopy: Used to identify the functional groups present in a molecule. The appearance of unexpected absorption bands can suggest the presence of impurities.

Mass Spectrometry (MS): Determines the molecular weight of a compound and can provide information about its structure. The presence of ions with unexpected mass-to-charge ratios can indicate impurities.

Chromatographic Methods:

Thin-Layer Chromatography (TLC): A quick and simple method to assess the purity of a sample. A pure compound should ideally show a single spot on the TLC plate.

High-Performance Liquid Chromatography (HPLC): A highly sensitive technique that can separate and quantify the components of a mixture, providing a precise measure of purity.

By employing these techniques, chemists can confidently assess the yield and purity of this compound and its synthetic intermediates.

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 3 Bromomethyl Benzonitrile

Reactivity of the Nitrile Group in Advanced Organic Transformations

The nitrile (or cyano) group is a versatile functional group in organic synthesis due to its unique electronic properties. nih.gov The presence of a nitrogen atom, the π-coordinating ability of the triple bond, and an electrophilic carbon center give it diverse reactivity. nih.gov In 4-Bromo-3-(bromomethyl)benzonitrile, the nitrile group's reactivity is influenced by the electronic effects of the bromo-substituents on the benzene (B151609) ring.

Nucleophilic Addition Reactions at the Nitrile Carbon

The carbon atom of the nitrile group is electrophilic, making it susceptible to attack by nucleophiles. libretexts.org This reactivity is analogous to that of a carbonyl group. libretexts.org Upon nucleophilic addition, the triple bond is broken, leading to the formation of an intermediate imine anion, which can be further transformed into various functional groups.

Common nucleophilic addition reactions involving nitriles include:

Hydrolysis: In the presence of strong acid (like sulfuric acid) and heat, the nitrile group can be hydrolyzed to a carboxylic acid, proceeding through an amide intermediate. libretexts.org

Reduction: Nitriles can be reduced to primary amines using strong reducing agents such as Lithium Aluminum Hydride (LiAlH₄). The reaction involves the addition of two hydride ions to the nitrile carbon. libretexts.org

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds add to the nitrile carbon to form an intermediate imine salt. Subsequent hydrolysis of this intermediate yields a ketone.

For this compound, these transformations would yield valuable synthetic intermediates, as illustrated in the table below.

Table 1: Predicted Products from Nucleophilic Addition to this compound

| Reagent | Intermediate | Final Product | Product Name |

|---|---|---|---|

| H₂O, H₂SO₄, Δ | 4-Bromo-3-(bromomethyl)benzamide | 4-Bromo-3-(bromomethyl)benzoic acid | Carboxylic Acid |

| 1. LiAlH₄ 2. H₂O | Imine anion complex | (4-Bromo-3-(bromomethyl)phenyl)methanamine | Primary Amine |

| 1. R-MgBr 2. H₃O⁺ | Imine salt | 1-(4-Bromo-3-(bromomethyl)phenyl)alkan-1-one | Ketone |

Cycloaddition Reactions Involving the Nitrile Functionality (e.g., [3+2] cycloaddition)

The nitrile group can participate in various cycloaddition reactions, serving as a two-atom component to construct five- or six-membered rings. nih.gov A particularly important transformation is the [3+2] cycloaddition, which is a powerful method for synthesizing five-membered heterocycles. nih.govuchicago.edu

Examples of [3+2] cycloadditions involving nitriles include:

Reaction with Nitrile Oxides: The thermal [3+2] cycloaddition of nitrile oxides with dipolarophiles like alkynes is a primary method for synthesizing isoxazoles. acs.orgtandfonline.com The regioselectivity is typically governed by the electronic properties of the reactants. acs.org Ruthenium catalysis can be employed to reverse this regioselectivity. acs.org

Reaction with Nitrile Ylides: Copper-catalyzed reactions between nitriles, diazo compounds, and diazonium salts can generate nitrile ylide intermediates, which then undergo [3+2] cycloaddition to form highly substituted 1,2,4-triazoles. acs.org

Reaction with Carbenes: Photoinduced [3+2] cycloadditions between nitriles and carbenes (generated from α-carbonyl diazo compounds) provide a metal-free pathway to synthesize valuable oxazole (B20620) derivatives. chemistryviews.org

In the context of this compound, the nitrile group could be employed as a dipolarophile or participate as the nitrile component in these cycloaddition strategies to generate complex heterocyclic structures.

Table 2: Potential [3+2] Cycloaddition Reactions

| Reaction Type | Reactants | Heterocyclic Product |

|---|---|---|

| With Nitrile Oxide | This compound + Ar-CNO | Substituted Oxadiazole |

| With Nitrile Ylide | This compound + Diazo Compound + Diazonium Salt (Cu catalyst) | Substituted 1,2,4-Triazole (B32235) |

| With Carbene | This compound + Diazo Compound (light-induced) | Substituted Oxazole |

Role as a Directing Group in C-H Bond Functionalization

The nitrile group can act as a weakly coordinating directing group in transition metal-catalyzed C-H bond functionalization reactions. nih.govresearcher.life This strategy allows for the regioselective introduction of new functional groups at positions that are typically difficult to access. Nitrile-based directing groups have been successfully used to achieve meta-selective C-H functionalization of arenes. nih.govacs.orgacs.org This is accomplished by using a template that positions the catalyst to interact with a C-H bond meta to the directing group. nih.govacs.org The directing ability of the nitrile group has been shown to be superior to that of an ester in some systems. nih.govacs.org

For this compound, the nitrile group could potentially direct functionalization to the C2 or C6 positions of the benzene ring, which are ortho to the nitrile. This would provide a route to otherwise inaccessible substitution patterns.

Transformations Involving the Benzylic Bromide Moiety

The bromomethyl group attached to the benzene ring constitutes a benzylic bromide. This functionality is particularly reactive due to the stability of intermediates formed at the benzylic position, which is adjacent to the aromatic ring. libretexts.orglibretexts.org The benzylic carbon can stabilize carbocations, radicals, and carbanions through resonance with the π-system of the benzene ring. libretexts.orgmasterorganicchemistry.com

Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2 pathways) at the Benzylic Position

Benzylic halides are highly susceptible to nucleophilic substitution reactions. ucalgary.ca The specific mechanism, either Sₙ1 or Sₙ2, depends on the substitution of the benzylic carbon and the reaction conditions. ucalgary.ca

Sₙ2 Pathway: Primary benzylic halides, such as this compound, typically favor the Sₙ2 pathway. ucalgary.ca This involves a backside attack by a nucleophile, displacing the bromide ion in a single, concerted step. A wide variety of nucleophiles can be used, such as hydroxides, alkoxides, cyanides, and amines, to introduce diverse functional groups. chemguide.co.uk

Sₙ1 Pathway: Secondary and tertiary benzylic halides tend to react via an Sₙ1 mechanism, which proceeds through a resonance-stabilized benzylic carbocation. ucalgary.ca While less likely for this primary halide, conditions that favor carbocation formation (e.g., polar protic solvents, non-basic nucleophiles) could potentially induce some Sₙ1 character. nih.govnii.ac.jp

The reaction of this compound with various nucleophiles provides a straightforward method for elaborating the side chain.

Table 3: Representative Nucleophilic Substitution Reactions

| Nucleophile | Solvent | Product | Predominant Mechanism |

|---|---|---|---|

| NaOH | H₂O/THF | (4-Bromo-3-(hydroxymethyl)phenyl)methanol | Sₙ2 |

| NaCN | Ethanol | 2-(4-Bromo-3-cyanophenyl)acetonitrile | Sₙ2 |

| CH₃ONa | Methanol | 4-Bromo-3-(methoxymethyl)benzonitrile | Sₙ2 |

| NH₃ | Ethanol | 4-Bromo-3-(aminomethyl)benzonitrile | Sₙ2 |

Radical Reactions Initiated at the Benzylic Carbon

The benzylic C-H bond is relatively weak compared to other alkyl C-H bonds, making it susceptible to homolytic cleavage and subsequent radical reactions. masterorganicchemistry.com The resulting benzylic radical is significantly stabilized by resonance delocalization of the unpaired electron into the aromatic ring. libretexts.orgmasterorganicchemistry.comchemistrysteps.com

A classic example of this reactivity is free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (like light or peroxide). libretexts.orglibretexts.org While this compound already possesses a bromine at the benzylic position, understanding this reactivity is crucial. If one were to start with the corresponding methyl-substituted compound, 4-Bromo-3-methylbenzonitrile (B1271910), radical bromination would be the key step to install the benzylic bromide. The reaction proceeds via a chain mechanism involving the formation of a bromine radical, abstraction of a benzylic hydrogen to form the resonance-stabilized benzylic radical, and subsequent reaction with Br₂ (generated from NBS) to yield the product. libretexts.orgchemistrysteps.com

Another important radical-mediated reaction at the benzylic position is oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize alkyl side chains on a benzene ring to a carboxylic acid, provided there is at least one benzylic hydrogen. libretexts.orgmasterorganicchemistry.com This reaction also proceeds through benzylic radical intermediates. libretexts.org Applying this to this compound would likely lead to the oxidation of the bromomethyl group to a carboxylic acid, resulting in 2-bromo-5-cyanobenzoic acid.

Elimination Reactions to Form Olefins

The benzylic bromide in this compound is susceptible to elimination reactions, particularly in the presence of a base, to form olefinic products. This reactivity is a common pathway for benzylic halides. The reaction typically proceeds via an E2 (bimolecular elimination) or E1 (unimolecular elimination) mechanism, depending on the reaction conditions such as the strength of the base, the solvent, and the temperature.

In the context of this compound, the presence of the electron-withdrawing nitrile group can influence the acidity of the benzylic protons, potentially facilitating the E2 pathway. The formation of a stilbene-like dimer is a plausible outcome, especially under conditions that favor both elimination and subsequent coupling reactions.

| Reaction Type | Reagents/Conditions | Product Type | Mechanism |

| Dehydrobromination | Strong base (e.g., KOtBu) | Olefin | E2 |

| Solvolysis | Polar protic solvent | Olefin/Substitution Product | E1/SN1 |

Reactivity of the Aryl Bromine Substituent in Cross-Coupling and Functionalization

The aryl bromine atom in this compound is a key functional group for carbon-carbon and carbon-heteroatom bond formation through various transition metal-catalyzed cross-coupling reactions. nih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides. nih.govnih.gov The aryl bromine of this compound can readily participate in these transformations. nih.govnih.gov The general catalytic cycle for these reactions involves oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent (in Suzuki and Sonogashira reactions) or migratory insertion of an alkene (in the Heck reaction), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. uwindsor.cayoutube.com

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govnih.gov This method is widely used for the synthesis of biaryl compounds.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. It is a reliable method for the synthesis of aryl alkynes.

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene to form a substituted alkene. The reaction is catalyzed by a palladium complex and requires a base.

| Reaction | Coupling Partner | Catalyst System | Typical Product |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄ / Base | Biaryl |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Amine | Aryl alkyne |

| Heck | Alkene | Pd(OAc)₂ / Ligand / Base | Substituted alkene |

Generally, nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is difficult. libretexts.org The reaction requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. libretexts.orgyoutube.com In this compound, the nitrile group is a meta-director, and while it is electron-withdrawing, it does not activate the aryl bromide towards classical SNAr to the same extent as a nitro group in the para position would. libretexts.org Therefore, direct SNAr at the aryl bromine is generally not a favored pathway under standard conditions. However, under forcing conditions or with very strong nucleophiles, some reactivity might be observed. science.gov

Concerted or Sequential Reaction Pathways and Intermediates

The distinction between concerted and sequential reaction pathways is crucial for understanding the mechanisms of the reactions involving this compound. youtube.comnih.govyoutube.com

Palladium-Catalyzed Cross-Coupling: The catalytic cycles of Suzuki, Sonogashira, and Heck reactions are classic examples of sequential processes. uwindsor.cayoutube.com They proceed through a series of well-defined steps: oxidative addition, transmetalation (or migratory insertion), and reductive elimination, each involving distinct intermediates. uwindsor.cayoutube.com There is no evidence to suggest that these multi-step processes occur in a single, concerted step.

Elimination Reactions: The E2 elimination of the benzylic bromide is a concerted reaction. The base abstracts a proton from the benzylic carbon at the same time as the bromide ion departs, and the double bond is formed in a single transition state. In contrast, the E1 mechanism is a sequential process, involving the initial formation of a carbocation intermediate, followed by deprotonation in a separate step.

Computational Chemistry and Theoretical Studies of 4 Bromo 3 Bromomethyl Benzonitrile

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule and the relative energies of its different spatial orientations.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry of molecules. cnr.itnih.govmdpi.com This approach calculates the electron density of a system to determine its energy, providing a balance between accuracy and computational cost. nih.gov For molecules like 4-bromo-3-(bromomethyl)benzonitrile, DFT calculations, often employing functionals like B3LYP and basis sets such as 6-311++G(d,p), are used to find the most stable molecular structure, corresponding to the global minimum on the potential energy surface. nih.govresearchgate.net The process of geometry optimization involves systematically adjusting the atomic coordinates to find the arrangement with the lowest possible energy. mdpi.com The resulting optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles. Studies on similar molecules, such as 4-bromo-3-methylbenzonitrile (B1271910), have successfully used DFT to achieve good agreement with experimental data. researchgate.net

Table 1: Selected Optimized Geometrical Parameters of a Related Compound, 4-Bromo-3-methylbenzonitrile, Calculated using DFT

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length (Å) | C-Br | 1.91 |

| Bond Length (Å) | C-C (ring) | 1.39 - 1.40 |

| Bond Length (Å) | C-CN | 1.45 |

| Bond Length (Å) | C≡N | 1.16 |

| Bond Angle (°) | C-C-Br | 119.5 - 121.5 |

| Bond Angle (°) | C-C-CN | 119.0 - 121.0 |

| Data derived from studies on the closely related compound 4-bromo-3-methylbenzonitrile and are illustrative for this compound. researchgate.net |

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, the primary conformational flexibility arises from the rotation of the bromomethyl group (-CH2Br) relative to the benzene (B151609) ring. By systematically rotating this group and calculating the energy at each step using methods like DFT, an energy landscape can be generated. researchgate.net This landscape reveals the most stable conformers (energy minima) and the energy barriers to rotation (transition states). For the related 4-bromo-3-methylbenzonitrile, the molecule is found to be nearly planar. researchgate.netorientjchem.org It is expected that the bromomethyl group in this compound would have specific preferred orientations to minimize steric hindrance with the adjacent bromine atom and the cyano group.

Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical behavior, including its reactivity and intermolecular interactions.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying electron density. Typically, red indicates areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents areas of low electron density (positive potential), prone to nucleophilic attack. For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the cyano group, making it a likely site for interaction with electrophiles. researchgate.net Conversely, the hydrogen atoms of the bromomethyl group and the regions around the bromine atoms would exhibit a more positive potential. researchgate.net

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, the HOMO is likely to be localized on the benzene ring and the bromine atoms, while the LUMO is expected to be concentrated on the benzonitrile (B105546) moiety, particularly the cyano group. The energies of these orbitals and their gap can be calculated using DFT methods.

Table 2: Illustrative Frontier Molecular Orbital Energies

| Orbital | Energy (eV) - Illustrative |

| HOMO | -7.0 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.5 |

| These values are illustrative and would be specifically calculated for this compound using quantum chemistry software. |

Spectroscopic Property Simulations and Correlations with Experimental Data

Computational simulations are instrumental in interpreting experimental spectra by providing a theoretical basis for the observed signals. Density Functional Theory (DFT) is a primary method used for these simulations, offering a good balance between accuracy and computational cost.

A detailed theoretical investigation of the vibrational spectra of this compound would involve geometry optimization and frequency calculations using DFT, typically with a basis set such as 6-311++G(d,p). While specific studies on this molecule are not present in the searched literature, research on the analogous compound, 4-Bromo-3-methylbenzonitrile, demonstrates this approach.

In such a study, the molecular structure is first optimized to find its lowest energy conformation. Then, vibrational frequencies are calculated. These theoretical frequencies are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental data.

The analysis involves assigning the calculated vibrational modes to specific molecular motions, such as stretching, bending, and torsion of the chemical bonds. For this compound, key vibrational modes would include:

C≡N stretching of the nitrile group.

C-Br stretching from the bromine atom on the ring and the bromomethyl group.

Vibrations of the benzene ring.

CH₂ bending and stretching from the bromomethyl group.

A study on the related 4-Bromo-3-methylbenzonitrile used DFT calculations to assign its experimental FTIR and FT-Raman peaks. For example, the C≡N stretching vibration was identified and confirmed through its calculated wavenumber. Bending vibrations involving the C-Br bond were also assigned based on the computational results. A similar methodology would be applied to this compound to correlate its computed spectrum with experimental findings.

Table 1: Illustrative Example of DFT Vibrational Assignments for an Analogous Compound (4-Bromo-3-methylbenzonitrile) This table demonstrates the type of data generated in a computational study of a similar molecule. The values are for 4-Bromo-3-methylbenzonitrile and serve as an example of the methodology.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental FT-Raman (cm⁻¹) | Experimental FTIR (cm⁻¹) | Assignment |

| C-H Stretch | 3070 | 3075 | - | Aromatic C-H stretching |

| C≡N Stretch | 2231 | 2238 | 2217 | Nitrile group stretching |

| C-C Stretch | 1580 | 1585 | 1575 | Aromatic ring stretching |

| CH₃ Bend | 1450 | 1455 | 1445 | Methyl group bending |

| C-Br Stretch | 680 | 685 | 678 | C-Br stretching |

Source: Adapted from methodologies described in studies on analogous compounds.

Theoretical prediction of NMR spectra is a valuable tool for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for calculating NMR chemical shifts (¹H and ¹³C).

For this compound, a computational study would involve:

Optimizing the molecular geometry using DFT.

Performing a GIAO-DFT calculation on the optimized structure to obtain the absolute magnetic shielding tensors for each nucleus.

Referencing the calculated shielding values to a standard, typically Tetramethylsilane (TMS), to yield the chemical shifts (δ).

These predicted chemical shifts can then be compared to experimental data to confirm structural assignments. The accuracy of these predictions is sensitive to the choice of DFT functional, basis set, and the inclusion of solvent effects in the calculation. While specific predictions for this compound are not available in the searched literature, this computational strategy is a standard procedure in modern chemical research for confirming molecular structures.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful asset for investigating the mechanisms of chemical reactions, providing insights into pathways that are difficult to probe experimentally. For a reactive molecule like this compound, with two distinct bromine sites, computational studies could clarify its reactivity in reactions such as nucleophilic substitutions.

To understand a reaction mechanism, it is crucial to identify the transition states (TS) that connect reactants to products. A transition state is a first-order saddle point on the potential energy surface. Computational methods are used to locate these TS structures and calculate their energies.

The activation energy (Ea) for a reaction step is the energy difference between the transition state and the reactants. Its calculation is fundamental to understanding the reaction kinetics. A lower activation energy implies a faster reaction rate. For this compound, one could computationally model its reaction with a nucleophile to determine whether substitution is more favorable at the benzylic bromine (bromomethyl group) or the aromatic bromine. This would involve locating the respective transition states and comparing their activation energies.

Table 2: Hypothetical Comparison of Activation Energies for Nucleophilic Substitution This table illustrates how computational data could be presented to compare reaction pathways. The values are purely hypothetical for illustrative purposes.

| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Substitution at Bromomethyl Group | 0.0 | +15.2 | 15.2 |

| Substitution at Aromatic Bromine | 0.0 | +35.8 | 35.8 |

A reaction coordinate analysis, often performed using the Intrinsic Reaction Coordinate (IRC) method, maps the reaction pathway from the transition state down to the reactants and products. This analysis confirms that a located transition state indeed connects the intended reactants and products. The resulting energy profile along the reaction coordinate provides a detailed view of the energy changes throughout the reaction, including the presence of any intermediates. This would be essential for fully charting the mechanistic steps in reactions involving this compound.

Theoretical Insights into Molecular Interactions and Self-Assembly

The non-covalent interactions of this compound are key to understanding its physical properties in the solid state and in solution. The bromine atoms can participate in halogen bonding, while the nitrile group and the aromatic ring can engage in dipole-dipole and π-π stacking interactions, respectively.

Computational methods can be used to study these interactions. For instance, molecular electrostatic potential (MEP) maps can visualize the electron-rich and electron-poor regions of the molecule, predicting sites for intermolecular interactions. The positive region on the bromine atom (the σ-hole) would indicate its potential as a halogen bond donor. Furthermore, simulations of molecular clusters or crystal lattices can be performed to understand the preferred modes of self-assembly and to predict crystal packing, which can then be compared with experimental data from techniques like X-ray crystallography.

Advanced Applications in Synthetic Organic Chemistry

Building Block for Complex Polyfunctional Molecules

4-Bromo-3-(bromomethyl)benzonitrile serves as an exemplary starting material for constructing intricate molecules that possess multiple functional groups. Its inherent structure allows chemists to introduce molecular complexity in a controlled manner. The differential reactivity of the two bromine atoms is key; the bromomethyl group is susceptible to SN2 reactions, while the aryl bromide requires metal catalysis for substitution, enabling a stepwise functionalization strategy.

Analogous compounds, such as 4-(Bromomethyl)benzonitrile and 4-Bromomethyl-2-Cyanobiphenyl (Bromo-OTBN), are well-established as crucial intermediates in the synthesis of complex molecules. chemicalbook.compyglifesciences.comsigmaaldrich.compyglifesciences.com For instance, Bromo-OTBN is an indispensable building block in the production of angiotensin II receptor antagonists, a class of drugs vital for managing hypertension. pyglifesciences.compyglifesciences.com This role as a versatile intermediate highlights the potential of this compound for creating similarly complex and valuable compounds. pyglifesciences.com

The compound is a valuable scaffold for the synthesis of a wide array of heterocyclic systems. The reactive bromomethyl group can be readily alkylated by N- or O-nucleophiles, which can then undergo subsequent intramolecular reactions to form rings. A well-documented reaction for the related isomer, 4-(bromomethyl)benzonitrile, is its reaction with 2H-tetrazole in the presence of a base to yield 4-[(2H-tetrazol-2-yl)methyl]benzonitrile, demonstrating its utility in forming N-heterocycles. sigmaaldrich.comsigmaaldrich.com

Furthermore, the synthesis of pyrazole-containing benzonitriles, which are important heterocyclic motifs, often utilizes bromomethylated benzonitriles as starting materials. The synthesis involves the alkylation of a pyrazole (B372694) ring with a compound like 3-(bromomethyl)benzonitrile (B105621). This established reactivity suggests that this compound can serve as a key precursor for novel, substituted heterocyclic structures, where the additional bromo-substituent on the benzene (B151609) ring can be used for further molecular elaboration.

The structure of this compound, with its multiple reaction sites, makes it an ideal precursor for advanced aromatic systems. achemblock.com The aryl bromide functionality allows for the extension of the aromatic system through palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. This methodology is used with the related compound 4-bromo-3-fluorobenzonitrile (B163030) to prepare complex molecules like antimutagenic drugs and persistent room-temperature phosphorescent dyes. ossila.com

Similarly, the related intermediate 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile (B1445198) is a known precursor in the synthesis of Crisaborole, a topical anti-inflammatory drug with a complex benzoxaborole aromatic system. hanhonggroup.com These examples underscore the potential of this compound to act as a foundational element in building sophisticated and functional aromatic and polyaromatic systems for materials science and medicinal applications.

Design and Synthesis of Ligands and Catalysts

The functional groups on this compound make it a suitable candidate for incorporation into ligands designed for metal coordination and catalysis. The nitrile group and the aromatic ring can both interact with metal centers, and the reactive handles allow for the attachment of other coordinating moieties.

There is significant precedent for using bromomethylated benzonitriles in the synthesis of chelating ligands. Specifically, the isomeric compound 4-(Bromomethyl)benzonitrile is frequently used to synthesize ligands that feature a pyrazolyl-pyridine chelating unit appended with a pendant aromatic nitrile. chemicalbook.comsigmaaldrich.comsigmaaldrich.comfishersci.com These ligands are valuable in coordination chemistry for their ability to form stable complexes with a variety of metal ions. The synthesis typically involves the reaction of the bromomethyl group with a pre-formed pyrazolyl-pyridine scaffold. Given this established application, this compound is a prime candidate for developing new, more complex chelating systems where the additional aryl bromide can be used to tune the electronic properties of the resulting metal complex or to anchor it to a surface.

Table 1: Synthesis of Pyrazole-Containing Benzonitriles

| Precursor | Reagent | Product | Application | Reference |

|---|---|---|---|---|

| 3-(bromomethyl)benzonitrile | 4-bromo-1H-pyrazole | 3-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile | Building block for enzyme inhibitors |

Bromo-substituted aromatic compounds are widely used in the development of organometallic complexes. Research has shown the synthesis of novel Manganese(II), Iron(III), and Chromium(III) complexes from Schiff base ligands derived from 5-bromo salicylaldehyde. nih.gov The bromo-substituent influences the electronic properties and stability of the resulting metal complexes. The dual bromine functionalities of this compound offer multiple pathways to organometallic structures. The aryl bromide can undergo oxidative addition to a low-valent metal center, a key step in many catalytic cycles, while the nitrile and benzyl (B1604629) groups can act as coordinating sites.

Intermediates in Medicinal Chemistry and Agrochemical Research

The structural motifs present in this compound are found in many biologically active compounds, making it a valuable intermediate for pharmaceutical and agrochemical research. The benzonitrile (B105546) unit is a common feature in drug candidates, and the bromo-substituents provide handles for synthetic diversification.

The closely related biphenyl (B1667301) intermediate, Bromo-OTBN, is critical in the synthesis of "sartans," a major class of antihypertensive drugs that includes Losartan and Valsartan. pyglifesciences.com This highlights the importance of cyanobiphenyl structures, which can be accessed from precursors like this compound. Additionally, related compounds like 4-Bromo-3-(hydroxymethyl)benzonitrile are cited in patents for antimicrobial agents, and 4-Bromo-3-Methoxy benzonitrile is an intermediate in agrochemical synthesis. maksons.co.in These applications demonstrate the significant potential of this compound as a key building block for discovering and developing new therapeutic and crop protection agents.

Table 2: Research Applications of Related Benzonitrile Intermediates

| Intermediate | Field of Application | Resulting Product Class | Reference |

|---|---|---|---|

| Bromo-OTBN | Medicinal Chemistry | Antihypertensive Drugs (Sartans) | pyglifesciences.com |

| 4-Bromo-3-(hydroxymethyl)benzonitrile | Medicinal Chemistry | Antimicrobial Compounds | |

| 4-Bromo-3-Methoxy benzonitrile | Agrochemical Research | Speciality Agrochemicals | maksons.co.in |

Compound List

Table 3: Chemical Compounds Mentioned

| Compound Name | CAS Number |

|---|---|

| This compound | 190197-86-5 |

| 4-(Bromomethyl)benzonitrile | 17201-43-3 |

| 4-Bromomethyl-2-Cyanobiphenyl (Bromo-OTBN) | --- |

| 2H-Tetrazole | 288-94-8 |

| 4-[(2H-tetrazol-2-yl)methyl]benzonitrile | --- |

| 3-(bromomethyl)benzonitrile | 28188-41-2 |

| 4-bromo-1H-pyrazole | 3465-48-3 |

| 3-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile | --- |

| 4-bromo-3-fluorobenzonitrile | 133059-44-6 |

| Crisaborole | 906673-24-3 |

| 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile | 906673-45-8 |

| 5-bromo salicylaldehyde | 1761-61-1 |

| Losartan | 114798-26-4 |

| Valsartan | 137862-53-4 |

| 4-Bromo-3-(hydroxymethyl)benzonitrile | 905710-66-9 |

Synthesis of Biologically Active Scaffolds and Lead Compounds

The utility of cyanobenzyl halides in the synthesis of biologically active compounds is well-documented. For instance, the related compound, 4-(bromomethyl)benzonitrile, is a key intermediate in the synthesis of Letrozole, a potent and selective non-steroidal aromatase inhibitor used in the treatment of hormone-responsive breast cancer. The synthesis involves the reaction of 4-(bromomethyl)benzonitrile with 1,2,4-triazole (B32235) to form the critical triazolyl-benzyl linkage.

Drawing a parallel, this compound offers a platform for creating analogues of such therapeutic agents. The bromomethyl group can readily undergo nucleophilic substitution with a variety of heterocycles, similar to the synthesis of Letrozole, to introduce a biologically relevant moiety. The presence of the bromine atom on the aromatic ring provides an additional handle for diversification, allowing for the introduction of further substituents through cross-coupling reactions. This dual reactivity enables the generation of a library of compounds around a core scaffold, which is a crucial step in the development of new therapeutic leads.

Furthermore, the benzonitrile moiety itself is a common feature in many biologically active molecules and can participate in various chemical transformations to generate other functional groups like tetrazoles or amidines, which are known to be important pharmacophores.

Exploration of Structure-Activity Relationships (SAR) through Derivatization

The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. The compound this compound is an excellent starting material for SAR studies due to its inherent functionalities that can be selectively modified.

The bromomethyl group is highly susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. By reacting it with different amines, alcohols, thiols, or other nucleophiles, a diverse set of derivatives can be synthesized. This allows for a systematic investigation of the impact of the substituent at this position on the biological activity of the resulting molecules.

Simultaneously, the bromine atom on the aromatic ring can be utilized in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. This enables the introduction of a wide range of aryl, alkyl, or amino groups at this position. The ability to modify two different positions of the molecule independently provides a powerful tool for fine-tuning the electronic and steric properties of the compound, which is essential for optimizing its interaction with a biological target.

For example, in the development of kinase inhibitors, a common strategy involves the synthesis of a library of compounds with different substituents on an aromatic core to probe the binding pocket of the enzyme. nih.gov The bifunctional nature of this compound makes it an ideal candidate for such an approach, enabling the rapid generation of a diverse set of molecules for biological screening and SAR elucidation.

Material Science Applications

The unique electronic and structural features of this compound also make it a promising candidate for applications in material science. The combination of a polar nitrile group, a reactive bromomethyl group, and a modifiable bromo-substituted aromatic ring provides a versatile platform for the design and synthesis of novel functional materials.

Precursors for Polymeric Materials and Functional Dyes

The reactivity of the bromo and bromomethyl groups allows for the incorporation of the 4-bromo-3-cyanobenzyl moiety into polymeric structures. The bromomethyl group can be used to initiate polymerization or to graft the molecule onto existing polymer chains. The bromine atom can be converted into other functional groups suitable for polymerization, or it can be used in post-polymerization modification to introduce specific functionalities.

For instance, the bromine atom can participate in cross-coupling reactions to create extended π-conjugated systems, which are the basis for many functional dyes and pigments. By carefully selecting the coupling partners, the absorption and emission properties of the resulting molecules can be tuned across the visible spectrum. The nitrile group can also influence the electronic properties and intermolecular interactions of the resulting materials.

Integration into Photoactive and Electronic Materials

The development of new organic materials for electronic and optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is a rapidly growing field. Bromo-functionalized aromatic compounds are often used as building blocks in the synthesis of the active components of these devices. researchgate.net

The this compound scaffold can be elaborated into more complex, conjugated structures that possess desirable photophysical properties. The bromine atom can serve as a site for introducing electron-donating or electron-accepting groups via cross-coupling reactions, a common strategy for tuning the energy levels of organic semiconductors. The ability to construct donor-acceptor type molecules is crucial for designing materials with efficient charge separation and transport properties, which are essential for high-performance electronic devices. The rigid aromatic core and the polar nitrile group can also contribute to favorable molecular packing and charge transport characteristics in the solid state.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The future of chemical manufacturing hinges on the development of sustainable and environmentally benign processes. solubilityofthings.commultiresearchjournal.com For 4-Bromo-3-(bromomethyl)benzonitrile, research is anticipated to move beyond traditional synthetic methods towards greener alternatives that minimize waste, reduce energy consumption, and utilize renewable resources. ispe.orgjddhs.commdpi.com

Key areas of exploration include:

Green Solvents: A shift away from conventional volatile organic compounds towards safer, bio-based solvents or even solvent-free reaction conditions is a primary goal. jddhs.comnih.gov The use of water, supercritical CO2, and ionic liquids will likely be investigated to reduce the environmental impact of the synthesis process. nih.gov

Energy Efficiency: Innovative techniques such as microwave-assisted and ultrasound-assisted synthesis are expected to be employed to accelerate reaction times and lower energy requirements compared to conventional heating methods. jddhs.comnih.gov

Waste Minimization: The development of synthetic routes with higher atom economy will be a focus, aiming to incorporate a maximum number of atoms from the starting materials into the final product, thereby reducing the generation of byproducts. jddhs.com Strategies for recycling catalysts and solvents will also be crucial. jddhs.com

| Research Focus | Description | Potential Impact |

| Green Solvents | Utilizing environmentally friendly solvents like water, supercritical CO2, or conducting reactions without solvents. jddhs.comnih.gov | Reduced pollution and health hazards associated with volatile organic compounds. |

| Energy-Efficient Synthesis | Employing microwave or ultrasound irradiation to accelerate reactions and decrease energy usage. jddhs.comnih.gov | Lower production costs and a smaller carbon footprint for the synthesis process. |

| Atom Economy | Designing synthetic pathways that maximize the incorporation of reactant atoms into the final product. | Minimized chemical waste and more efficient use of resources. |

Development of Catalytic Asymmetric Transformations Utilizing this compound

The synthesis of chiral molecules is of paramount importance in the pharmaceutical industry, and this compound serves as a valuable precursor for creating stereogenic centers. Future research will likely concentrate on the development of novel catalytic asymmetric transformations.

Advances in this area are expected to involve:

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative for asymmetric synthesis, often under mild reaction conditions. solubilityofthings.combeilstein-journals.org

Transition-Metal Catalysis: The development of new chiral ligands for transition metals will continue to be a major focus, enabling highly enantioselective reactions. neuroquantology.comnih.gov

Photoredox Catalysis: Light-mediated reactions are emerging as a powerful tool for asymmetric synthesis, and their application to transformations involving this compound could open up new synthetic possibilities. acs.org

Advanced Computational Modeling for Predictive Design

Computational chemistry and artificial intelligence are revolutionizing how chemical research is conducted. multiresearchjournal.comrroij.com For this compound, these tools will be instrumental in accelerating the discovery and optimization of new synthetic routes and applications.

Future computational efforts will likely include:

Reaction Prediction: Machine learning algorithms trained on large chemical reaction databases can predict the outcomes of reactions and suggest optimal conditions, saving significant time and resources in the laboratory. beilstein-journals.orgnih.gov

Mechanism Elucidation: Computational modeling can provide detailed insights into reaction mechanisms at the molecular level, aiding in the rational design of more efficient and selective catalysts and processes. sustainability-directory.com

Virtual Screening: The potential of molecules derived from this compound in various applications, such as drug discovery, can be assessed through virtual screening, prioritizing the synthesis of the most promising candidates.

| Computational Tool | Application | Benefit |

| Machine Learning | Predicts reaction outcomes and optimizes synthetic pathways. beilstein-journals.orgnih.gov | Accelerates research and development by reducing the need for extensive experimentation. |

| Molecular Modeling | Simulates reaction mechanisms and molecular interactions. sustainability-directory.com | Provides a deeper understanding of chemical processes, enabling rational design. |

| Virtual Screening | Computationally evaluates the potential of new compounds for specific applications. | Focuses synthetic efforts on molecules with the highest probability of success. |

Integration into Flow Chemistry and Automation for Enhanced Synthesis

The shift from batch processing to continuous flow chemistry is a significant trend in the pharmaceutical and fine chemical industries. researchgate.netacs.org The integration of the synthesis of this compound and its subsequent transformations into automated flow systems offers numerous advantages.

Key benefits of this approach include:

Improved Safety and Control: Flow reactors allow for precise control over reaction parameters such as temperature and pressure, and the small reaction volumes enhance safety, especially when dealing with highly reactive intermediates. acs.orgjst.org.in

Increased Efficiency and Reproducibility: Automated systems can operate continuously, leading to higher throughput and more consistent product quality compared to batch methods. researchgate.netrsc.org

Facilitated Scale-up: Once a process is optimized in a flow system, scaling up production is often more straightforward than with traditional batch processes. nih.gov

Investigation of Bio-Inspired Synthetic Strategies

Nature provides a rich source of inspiration for the development of novel and sustainable chemical processes. nih.govacs.org Bio-inspired approaches to the synthesis and functionalization of halogenated compounds like this compound are a promising area of future research.

This includes:

Enzymatic Halogenation: The use of halogenating enzymes could provide a highly selective and environmentally friendly method for the synthesis of brominated aromatic compounds under mild conditions. nih.govacs.orgresearchgate.net

Biocatalysis: Employing enzymes to catalyze reactions involving this compound can lead to highly specific transformations, including the creation of chiral centers with high enantioselectivity. solubilityofthings.com

Microbial Synthesis: Genetically engineered microorganisms could potentially be used to produce this compound or its derivatives from simple starting materials, offering a renewable and sustainable manufacturing platform. nih.gov

Potential for New Applications in Niche Chemical Fields

As a versatile bifunctional building block, this compound has the potential to find applications in a variety of niche chemical fields beyond its current uses. csmres.co.ukresearchgate.net The unique combination of a reactive benzylic bromide and a synthetically versatile aryl bromide and nitrile group allows for the construction of a wide range of novel molecular scaffolds.

Emerging areas of application may include:

Q & A

Q. What role does this compound play in metallopharmaceutical research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.